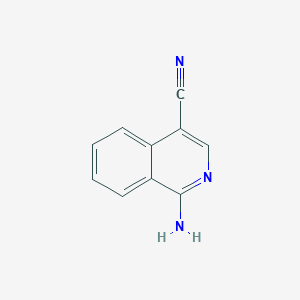

1-Aminoisoquinoline-4-carbonitrile

Description

Historical Context and Development

The development of this compound synthesis can be traced to the broader historical evolution of isoquinoline chemistry, which has its roots in the nineteenth century discovery of isoquinoline itself as a structural isomer of quinoline. The isoquinoline framework gained prominence through its identification in naturally occurring alkaloids, where these heterocyclic structures serve as fundamental building blocks in numerous biologically active compounds found in tropical plant families. The specific compound this compound emerged from systematic efforts to create functionalized isoquinoline derivatives with enhanced synthetic utility and potential biological activity.

The systematic study of aminoisoquinoline derivatives gained momentum in the late twentieth and early twenty-first centuries as pharmaceutical researchers recognized the potential of these compounds as privileged scaffolds in drug design. The Chemical Abstracts Service assigned the unique identifier 53000-57-0 to this compound, establishing its formal recognition in chemical databases. This compound represents a convergence of two important synthetic strategies: the incorporation of amino functionality for potential biological activity and the introduction of cyano groups for further synthetic elaboration.

Recent research published in 2018 established a practical synthetic route to this compound through the reaction of 2-cyanophenylacetonitrile with 1,3,5-triazine under basic conditions. This development marked a significant advancement in the accessibility of this compound, enabling researchers to obtain it in high yields through a relatively straightforward one-pot reaction sequence. The methodology demonstrated the utility of triazine-based cyclization reactions in constructing substituted isoquinoline frameworks.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its representation of multiple key structural motifs within a single molecular framework. The compound exemplifies the successful integration of nitrogen heterocycles with functional groups that enable diverse chemical transformations, making it a valuable synthetic intermediate in organic chemistry. The presence of both amino and cyano functionalities provides multiple sites for chemical modification, allowing synthetic chemists to access a broad range of derivative structures through established synthetic methodologies.

The isoquinoline core structure itself represents one of the most privileged scaffolds in medicinal chemistry, with documented applications spanning anticancer, antioxidant, anti-inflammatory, and antimicrobial activities. The specific substitution pattern of this compound, with the amino group at position 1 and the cyano group at position 4, creates a unique electronic environment that influences both the compound's reactivity and its potential biological properties. This substitution pattern is particularly significant because it positions the functional groups in a configuration that allows for potential intramolecular interactions and enhanced molecular rigidity.

Research documented in the Royal Society of Chemistry publication highlights the growing importance of diversely functionalized isoquinolines in drug discovery, noting that these compounds serve as essential toolboxes for medicinal and bioorganic chemists seeking novel multifunctional hybrid structures. The compound's dual functionality makes it particularly valuable for creating molecular libraries through combinatorial chemistry approaches, where the amino and cyano groups can serve as attachment points for various pharmacophores and linker molecules.

The synthetic accessibility of this compound through modern methodologies further enhances its significance in heterocyclic chemistry. The reported synthesis utilizes readily available starting materials and proceeds under mild reaction conditions, making it suitable for both laboratory-scale research and potential larger-scale synthetic applications. This accessibility is crucial for enabling widespread research into the compound's properties and potential applications.

Classification within Isoquinoline Derivatives

This compound belongs to the broader classification of substituted isoquinolines, specifically falling under the category of disubstituted isoquinoline derivatives. Within this classification system, the compound is characterized by the presence of two distinct functional groups attached to the isoquinoline ring system: an amino group at the 1-position and a cyano group at the 4-position. This specific substitution pattern distinguishes it from other aminoisoquinoline derivatives that may carry the amino functionality at different positions on the ring system.

The compound can be further classified as a member of the aminoisoquinoline subcategory, which encompasses all isoquinoline derivatives containing amino functionality. This subcategory is of particular interest in medicinal chemistry due to the ability of amino groups to participate in hydrogen bonding interactions with biological targets and to serve as sites for further derivatization. The presence of the cyano group additionally classifies the compound within the nitrile-containing heterocycles, a group known for their utility in synthetic organic chemistry and their potential for conversion to other functional groups such as carboxylic acids and amides.

From a structural perspective, this compound can be compared to other positional isomers within the aminoisoquinoline carbonitrile family. Database searches reveal the existence of related compounds such as 1-aminoisoquinoline-7-carbonitrile and 5-aminoisoquinoline-1-carbonitrile, each possessing distinct substitution patterns that influence their chemical and physical properties. The specific 1,4-substitution pattern of the target compound creates a unique molecular geometry that may influence its biological activity and synthetic utility compared to these positional isomers.

The classification of this compound within the broader context of heterocyclic pharmaceutical intermediates reflects its potential role in drug discovery and development. The compound's structural features align with established pharmacophoric patterns found in bioactive molecules, particularly those targeting various enzyme systems and receptor proteins. This classification is supported by extensive research demonstrating the medicinal chemistry significance of isoquinoline-based scaffolds in contemporary drug development programs.

Properties

Molecular Formula |

C10H7N3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

1-aminoisoquinoline-4-carbonitrile |

InChI |

InChI=1S/C10H7N3/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9/h1-4,6H,(H2,12,13) |

InChI Key |

SGRXIUJMVHKGCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2N)C#N |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

AIQC and its derivatives have been studied for their pharmacological properties, demonstrating potential in various therapeutic areas:

- Anticancer Activity : Research indicates that isoquinoline derivatives, including AIQC, possess anticancer properties. They have been shown to inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain derivatives have exhibited efficacy against acute myeloid leukemia .

- Antimicrobial Properties : Isoquinoline compounds have demonstrated significant antimicrobial activity against various pathogens. Studies have reported that AIQC derivatives can inhibit the growth of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

- Neurological Disorders : Some studies suggest that isoquinoline derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems by these compounds is an area of active research .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of aminoisoquinoline derivatives, including AIQC. The results showed that these compounds could significantly reduce cell viability in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The most potent compounds exhibited IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several isoquinoline derivatives were tested against common bacterial strains. AIQC demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This highlights its potential as an alternative antimicrobial agent .

Case Study 3: Neuroprotective Effects

Research focused on the neuroprotective potential of AIQC derivatives revealed that they could mitigate oxidative stress-induced neuronal damage in vitro. These findings suggest that AIQC could be further explored for its therapeutic benefits in neurodegenerative diseases .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of tumor growth and apoptosis induction | Potent activity against leukemia cell lines |

| Antimicrobial | Inhibition of bacterial and fungal growth | Effective against S. aureus and E. coli |

| Neurological Disorders | Neuroprotection against oxidative stress | Mitigates neuronal damage in vitro |

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Key Observations:

Substituent Effects: Chloro vs. Amino Groups: The chloro-substituted analogs (e.g., 1-Chloroisoquinoline-4-carbonitrile) exhibit higher molecular weights and lipophilicity compared to the amino-substituted compound. The amino group enhances solubility in polar solvents and increases nucleophilicity, which may influence reactivity in downstream synthetic applications .

aureus and E. coli), suggesting that the carbonitrile moiety may contribute to bioactivity in related scaffolds .

Commercial Availability: Chloro-substituted derivatives (e.g., 1-Chloroisoquinoline-4-carbonitrile) are widely available as pharmaceutical intermediates, with suppliers like LEAP CHEM CO., LTD. and Hairui Chemical offering bulk quantities. In contrast, this compound appears less commercially prevalent, indicating niche research applications .

Thermal and Spectroscopic Data

- Chromene Derivatives: Compound 1E exhibits a melting point of 223–227°C and distinct IR peaks for –NH2 (3,464 cm<sup>-1</sup>) and –CN (2,204 cm<sup>-1</sup>), providing benchmarks for characterizing amino-carbonitrile compounds .

- Chloro Analogs: 1-Chloroisoquinoline-4-carbonitrile’s <sup>1</sup>H NMR data (e.g., δ 7.8 ppm for aromatic protons) can guide structural elucidation of related compounds .

Preparation Methods

Direct Synthesis via Reaction of 2-Cyanophenylacetonitrile and 1,3,5-Triazine

- Reactants: 2-Cyanophenylacetonitrile and 1,3,5-triazine

- Solvent: Methanol

- Catalyst/Base: Sodium methylate (NaOMe), typically 28% solution

- Process: The reaction mixture is prepared by combining the two reactants in methanol, then sodium methylate is added to initiate cyclization and formation of the isoquinoline ring with amino and nitrile substituents.

- Yield: Approximately 81.6% under optimized conditions

- This method is a one-pot synthesis that efficiently constructs the isoquinoline ring system while introducing the amino and nitrile groups at the 1- and 4-positions, respectively.

- The reaction conditions are mild, and the use of sodium methylate facilitates nucleophilic attack and ring closure.

- The process is suitable for laboratory-scale synthesis and offers good yield and purity.

| Parameter | Details |

|---|---|

| Starting Materials | 2-Cyanophenylacetonitrile, 1,3,5-triazine |

| Solvent | Methanol |

| Catalyst/Base | Sodium methylate (28% NaOMe) |

| Reaction Temperature | Ambient to slightly elevated |

| Yield | 81.6% |

| Molecular Formula | C10H7N3 |

| Molecular Weight | 169.18 g/mol |

Reference: Vulcanchem synthesis data, 2023

Multi-Step Synthetic Route Involving Nucleophilic Substitution and Functionalization

- Step 1: Introduction of the amino group at the 1-position via modified Ullmann coupling or nucleophilic substitution on an isoquinoline precursor.

- Step 2: Functionalization at the 4-position by introduction of the nitrile group using cyano sources such as potassium cyanide (KCN) or copper(I) cyanide (CuCN).

- Solvents: Commonly tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Controlled between 60°C and 120°C to optimize reaction rates and yields.

- Purification: Column chromatography using silica gel with ethyl acetate/hexane mixtures.

- Nuclear Magnetic Resonance (NMR): 1H NMR signals in the aromatic region (δ 7.8–8.2 ppm) confirm substitution patterns.

- Infrared Spectroscopy (IR): Characteristic nitrile stretch around 2220 cm⁻¹ and amino group absorption near 3400 cm⁻¹.

- Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]+ consistent with C10H7N3.

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 1 | Amination (Ullmann coupling or nucleophilic substitution) | 60–120°C, THF/DMF | 1-Aminoisoquinoline intermediate |

| 2 | Cyanation (using KCN or CuCN) | 60–120°C, THF/DMF | 1-Aminoisoquinoline-4-carbonitrile |

Reference: BenchChem research summary, 2025

Reference: Chinese patent CN104447547B, 2014

Comparative Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Cyanophenylacetonitrile, 1,3,5-triazine | Sodium methylate (NaOMe) | Methanol, ambient/elevated | 81.6 | Laboratory scale | One-pot, efficient, simple |

| 2 | Isoquinoline precursors | KCN or CuCN, Ullmann coupling reagents | THF/DMF, 60–120°C | Variable | Laboratory scale | Multi-step, requires purification |

| 3 | 8-Bromo-isoquinoline | Pd catalyst, NBS, t-butyl carbamate, Cs2CO3 | Methanol, acetic acid, 60–110°C, CO pressure | Up to 96 (step 1) | Large scale possible | Palladium catalysis, selective, scalable |

Research Findings and Notes on Optimization

- Solvent Choice: Methanol is favored for the direct synthesis due to solubility and reaction compatibility, while polar aprotic solvents like DMF or THF are better for nucleophilic substitution steps.

- Temperature Control: Maintaining moderate temperatures (60–120°C) is critical to maximize yields and minimize side reactions in multi-step syntheses.

- Catalyst Loading: Palladium catalyst amounts and reaction times must be optimized for cost-efficiency and yield in large-scale methods.

- Purification: Column chromatography remains standard for isolating pure this compound, especially in multi-step routes.

- Characterization: Consistent use of 1H NMR, IR (notably C≡N stretch ~2220 cm⁻¹), and mass spectrometry ensures structural confirmation and purity assessment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Aminoisoquinoline-4-carbonitrile, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach is typically employed. For example, a modified Ullmann coupling or nucleophilic substitution can introduce the amino group at the 1-position, followed by nitrile functionalization at the 4-position using a cyano source (e.g., KCN or CuCN). Solvent selection (e.g., THF or DMF) and temperature control (60–120°C) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

- Characterization : Confirm structure using NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and IR spectroscopy (ν ~2220 cm for C≡N stretch). Mass spectrometry (ESI-MS) should show [M+H] peaks aligned with the molecular formula .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Experimental Design : Conduct in vitro assays targeting diseases linked to quinoline derivatives (e.g., malaria, cancer). Use chloroquine-sensitive/resistant Plasmodium falciparum strains for antimalarial screening (IC determination) . For anticancer activity, employ MTT assays on cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate results via triplicate runs .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Key Techniques :

- NMR : and NMR to confirm aromatic substitution patterns and nitrile placement.

- IR : Identify functional groups (e.g., NH at ~3400 cm, C≡N at ~2220 cm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios to detect impurities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology : Grow single crystals via slow evaporation (solvent: methanol/chloroform). Use X-ray diffraction (XRD) with SHELXL for refinement. Analyze bond angles/lengths to confirm stereochemistry and hydrogen bonding (e.g., N–H···N interactions). Compare experimental data with DFT-optimized structures to validate computational models .

Q. What strategies address contradictions in biological activity data across different studies?

- Data Analysis :

Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell passage number).

Meta-Analysis : Use statistical tools (e.g., ANOVA, t-tests) to compare datasets. Identify outliers via Grubbs’ test.

Mechanistic Studies : Probe target engagement (e.g., enzyme inhibition assays, molecular docking) to reconcile discrepancies between in vitro and in vivo results .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Approach :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 6-position to enhance bioavailability.

- Pharmacokinetic Profiling : Assess logP (octanol/water partition) and metabolic stability (e.g., liver microsome assays).

- Crystallography : Map interactions with target proteins (e.g., PfCRT for antimalarial activity) to guide rational design .

Q. What advanced computational methods predict the reactivity and stability of this compound derivatives?

- Tools :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate ligand-protein binding over 100 ns to evaluate dynamic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.